molecular formula C9H13NO3 B7769847 DL-Adrenaline CAS No. 929881-05-0

DL-Adrenaline

Cat. No.: B7769847
CAS No.: 929881-05-0
M. Wt: 183.20 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
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Description

DL-Adrenaline, also known as DL-Epinephrine, is a synthetic form of the naturally occurring hormone and neurotransmitter adrenaline. It is a catecholamine, which plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is used in various medical applications, including the treatment of severe allergic reactions, cardiac arrest, and asthma.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Adrenaline can be synthesized through several methods. One common approach involves the protection of synephrine hydrochloride with a Boc group under the action of an acid-binding agent, followed by oxidation using 2-iodoxybenzoic acid . Another method involves the chemical synthesis of adrenaline from catechol and chloroacetyl chloride, followed by methylation and reduction steps.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: DL-Adrenaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form adrenochrome, a compound with distinct red coloration.

    Reduction: Reduction of this compound can yield dihydroxyphenylalanine (DOPA).

    Substitution: Substitution reactions can occur at the hydroxyl groups of the catechol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Adrenochrome

    Reduction: Dihydroxyphenylalanine (DOPA)

    Substitution: Various substituted catecholamines

Scientific Research Applications

DL-Adrenaline has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Studied for its role in neurotransmission and its effects on various biological systems.

    Medicine: Used in the development of treatments for conditions such as anaphylaxis, cardiac arrest, and asthma. It is also used in research on the physiological effects of stress and the body’s response mechanisms.

    Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

DL-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of target cells. There are two main types of adrenergic receptors: alpha (α) and beta (β) receptors. This compound activates both types, leading to a cascade of intracellular events:

    Alpha Receptors: Activation causes vasoconstriction, increasing blood pressure.

    Beta Receptors: Activation leads to increased heart rate, bronchodilation, and enhanced glucose metabolism.

The binding of this compound to these receptors triggers the activation of adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This secondary messenger then activates protein kinase A, leading to various physiological responses.

Comparison with Similar Compounds

DL-Adrenaline is often compared with other catecholamines, such as:

    Noradrenaline (Norepinephrine): Similar in structure but primarily acts on alpha receptors, leading to vasoconstriction without significant effects on heart rate.

    Isoprenaline (Isoproterenol): A synthetic catecholamine that primarily acts on beta receptors, causing bronchodilation and increased heart rate.

    Dopamine: Precursor to adrenaline and noradrenaline, with significant effects on the central nervous system and renal function.

Uniqueness of this compound: this compound is unique in its balanced action on both alpha and beta receptors, making it highly effective in emergency medical situations where rapid physiological responses are required.

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858965
Record name (+/-)-Adrenaline
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
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Mechanism of Action

Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

329-65-7
Record name (±)-Adrenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Racepinephrine [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Adrenaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Oxidized-adrenal-ferredoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062515
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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